2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs) .
Preparation Methods
The synthesis of 2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from the preparation of the core pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. This can be achieved through the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting CDKs, making it a potential candidate for cancer therapy.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs, which are crucial regulators of cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, such as those substituted with different alkyl or aryl groups. These compounds share the core structure but differ in their substituents, which can significantly impact their biological activity and specificity . The unique combination of the 5-[(4-Propylphenoxy)methyl]-2-furyl group in this compound provides distinct properties that may enhance its therapeutic potential compared to other derivatives.
Properties
Molecular Formula |
C20H18N6O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H18N6O2/c1-2-3-13-4-6-14(7-5-13)27-11-15-8-9-17(28-15)19-23-20-16-10-22-24-18(16)21-12-26(20)25-19/h4-10,12H,2-3,11H2,1H3,(H,22,24) |
InChI Key |
LIKWYQQZMPHWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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